USP3 ZnF-UBD Ligand Selectivity
In a focused small-molecule library screen against a panel of 11 ZnF-UBD domains, compound 59 engaged the USP3 ZnF-UBD with a KD of 14 µM and exhibited 5-fold binding selectivity for USP3 ZnF-UBD over the ZnF-UBD domains of USP5, USP16, and HDAC6 . The compound does not inhibit USP3 catalytic cleavage of K48-linked diubiquitin, confirming domain-specific, non-catalytic engagement . This represents the only reported non-catalytic chemical handle that discriminates USP3 from its closest ZnF-UBD structural homologs.
| Evidence Dimension | ZnF-UBD ligand binding affinity (KD) and selectivity ratio |
|---|---|
| Target Compound Data | Compound 59 KD = 14 µM for USP3 ZnF-UBD; 5-fold selectivity over USP5, USP16, HDAC6 ZnF-UBDs |
| Comparator Or Baseline | USP5 ZnF-UBD, USP16 ZnF-UBD, HDAC6 ZnF-UBD (KD values not individually reported; selectivity reported as 5-fold lower binding) |
| Quantified Difference | ~5-fold preferential binding to USP3 ZnF-UBD vs. comparators |
| Conditions | In vitro fluorescence polarization (FP) and hydrogen-deuterium exchange mass spectrometry (HDX-MS); panel of 11 ZnF-UBD domains; recombinant purified proteins |
Why This Matters
This selectivity metric is the only quantitative, cross-domain binding comparison available for USP3 ZnF-UBD, enabling researchers to order the correct domain fragment for DUBTAC development without cross-reactivity ambiguity.
- [1] Mann MK, Wolf E, Silva M, et al. Small Molecule Screen Identifies Non-Catalytic USP3 Chemical Handle. bioRxiv. 2023; doi:10.1101/2023.12.15.571841 View Source
